5H-Tetrazol-5-one, 1,2-dihydro-
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Overview
Description
5H-Tetrazol-5-one, 1,2-dihydro- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1,2-dihydro- typically involves the reaction of nitriles with azides under acidic conditionsVarious methods, including microwave-assisted synthesis and the use of heterogeneous catalysts, have been developed to enhance the efficiency and yield of this reaction .
Industrial Production Methods
Industrial production of 5H-Tetrazol-5-one, 1,2-dihydro- often employs large-scale batch reactors where nitriles and azides are reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H-Tetrazol-5-one, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the tetrazole ring into other functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5H-Tetrazol-5-one, 1,2-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Tetrazol-5-one, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one
- 5-Methoxytetrazole
- 5-Aminotetrazole
Uniqueness
Compared to similar compounds, 5H-Tetrazol-5-one, 1,2-dihydro- is unique due to its high nitrogen content and stability. These properties make it particularly useful in applications requiring stable, high-energy materials .
Properties
IUPAC Name |
tetrazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNWQZENDGSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NNNN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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